molecular formula C20H26N2O B2651924 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane CAS No. 150557-09-8

1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane

Cat. No.: B2651924
CAS No.: 150557-09-8
M. Wt: 310.441
InChI Key: ZCMCGIXZJYXQDQ-UHFFFAOYSA-N
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Description

1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane is a chemical compound with the molecular formula C20H26N2O It is characterized by the presence of a diazepane ring substituted with a benzhydryloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane typically involves the reaction of benzhydrol with 1,4-diazepane in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Base: Sodium hydride or potassium carbonate is often used to deprotonate the benzhydrol, facilitating its reaction with 1,4-diazepane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The benzhydryloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Benzophenone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane involves its interaction with specific molecular targets. It is known to act as a dopamine uptake inhibitor, blocking the transport of dopamine into axon terminals or storage vesicles within terminals. This inhibition can lead to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling.

Comparison with Similar Compounds

1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane can be compared with other similar compounds such as:

    1-[2-(Benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine: This compound also acts as a dopamine uptake inhibitor but has different structural features and binding affinities.

    1-[2-(Diphenylmethoxy)ethyl]homopiperazine: Similar in structure but differs in the ring system and substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern on the diazepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-benzhydryloxyethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)23-17-16-22-14-7-12-21-13-15-22/h1-6,8-11,20-21H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMCGIXZJYXQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 1, but using 2-(diphenylmethoxy)ethyl chloride and homopiperazine, the title compound was obtained ina yield of 68%.
Quantity
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68%

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